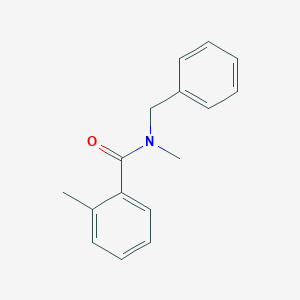

N-benzyl-N,2-dimethylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-benzyl-N,2-dimethylbenzamide |

InChI |

InChI=1S/C16H17NO/c1-13-8-6-7-11-15(13)16(18)17(2)12-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 |

InChI Key |

WWGMRQYIAABIDX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)N(C)CC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics in N Benzyl N,2 Dimethylbenzamide Chemistry

Mechanistic Pathways of N-benzyl-N,2-dimethylbenzamide Formation

The formation of this compound can be achieved through several synthetic routes, each characterized by a distinct mechanistic pathway. These pathways primarily include nucleophilic acyl substitution, oxidative coupling, and electrophilic aromatic substitution.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a cornerstone of amide bond formation. pearson.com This reaction typically involves the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine. In the context of this compound synthesis, this would involve the reaction of 2-methylbenzoyl chloride with N-benzylmethylamine.

The mechanism proceeds in two main steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. pearson.com

Leaving Group Expulsion: The tetrahedral intermediate is transient and collapses to reform the carbonyl double bond. This process results in the expulsion of the chloride ion, which is a good leaving group. pearson.com A subsequent deprotonation step, often facilitated by an excess of the amine or another base, yields the final N-substituted amide product. pearson.com

The reactivity of the carboxylic acid derivative is a key factor in this reaction. Acyl chlorides are highly reactive due to the inductive electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. libretexts.org

A general procedure for the synthesis of N,N-dialkylbenzamides involves dissolving the dialkyl amine and triethylamine (B128534) in dichloromethane (B109758) at 0 °C, followed by the dropwise addition of a solution of the acyl chloride in dichloromethane. acs.org

Oxidative Coupling Mechanisms

Oxidative coupling reactions have emerged as a versatile method for C-N bond formation, offering an alternative to traditional methods. These reactions often involve the use of a metal catalyst and an oxidant. unirioja.es The synthesis of amides from benzyl (B1604629) alcohols and N-substituted formamides can be achieved through oxidative coupling using a cobalt-hydrotalcite derived catalyst. researchgate.net

The mechanistic understanding of oxidative coupling is complex and often involves several steps, including: unirioja.es

N-H or C-H Activation: The catalyst activates an N-H bond of the amine or a C-H bond of another reactant.

Oxidant Role: The oxidant plays a crucial role, not only in regenerating the catalyst but sometimes actively participating in the catalytic cycle. unirioja.esnih.gov

Reductive Elimination: The final step often involves reductive elimination from the metal center to form the C-N bond and the desired amide product.

For instance, copper-catalyzed oxidative coupling of amines can proceed through the formation of a Cu-amine complex which then reacts with an oxidant like hydrogen peroxide to generate an imine intermediate. orientjchem.org This intermediate can then couple to form the final product. The choice of oxidant (e.g., molecular oxygen, tert-butyl hydroperoxide) and reaction conditions can significantly influence the reaction's efficiency and selectivity. orientjchem.org

Electrophilic Aromatic Substitution for Benzamide (B126) Synthesis

While less common for the direct synthesis of N-substituted benzamides from an arene, electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing functional groups onto an aromatic ring. In a broader sense, the synthesis of the benzamide core can be achieved through EAS. For example, arenes can be directly converted to primary benzamide derivatives via electrophilic aromatic substitution using cyanoguanidine in the presence of a strong acid like trifluoromethanesulfonic acid (CF3SO3H). nih.gov

The mechanism involves the generation of a potent electrophile, which then attacks the electron-rich aromatic ring. The reaction of arenes with cyanoguanidine is thought to proceed through a diprotonated species, leading to the formation of a nitrilium ion-like intermediate that acts as the electrophile. nih.gov

For a substituted benzene (B151609) like toluene (B28343), this reaction leads to a mixture of regioisomers, with the para isomer typically being the major product. nih.gov This regioselectivity is governed by the directing effects of the substituents on the aromatic ring.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, such as the role of catalysts and reaction parameters.

Reaction Rate Determinations

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. For the formation of this compound, the reaction rate can be determined by monitoring the change in concentration of reactants or products over time. This is often achieved using techniques like spectroscopy or chromatography.

Kinetic isotope effect (KIE) studies can help to elucidate the rate-determining step of a reaction. For example, a significant KIE observed in the competitive annulations involving toluene and toluene-d8 (B116792) suggests that the cleavage of the benzylic C-H bond is involved in the rate-determining step of that particular reaction. rsc.org

Influence of Catalysts and Reaction Parameters on Kinetics

Catalysts and various reaction parameters play a significant role in the kinetics of chemical reactions.

Catalysts:

In nucleophilic acyl substitution , while often not requiring a catalyst, the presence of a non-nucleophilic base can accelerate the reaction by deprotonating the amine, increasing its nucleophilicity, or by neutralizing the acid byproduct.

In oxidative coupling , the choice of metal catalyst (e.g., copper, rhodium, palladium) and ligand is critical. unirioja.es The catalyst's role is to facilitate the key steps of the reaction, such as C-H or N-H activation and reductive elimination. The nature of the catalyst can dramatically affect the reaction rate and selectivity. For example, in a copper-catalyzed one-pot synthesis of N,N-dimethyl benzamides, Cu2O and 1,10-phenanthroline (B135089) were used as the catalytic system. sioc-journal.cn

In electrophilic aromatic substitution , a Lewis acid catalyst like AlCl3 or a strong protic acid is often required to generate a sufficiently reactive electrophile. libretexts.orgquora.com

Reaction Parameters:

Temperature: Increasing the reaction temperature generally increases the reaction rate, as it provides the molecules with more kinetic energy to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition of products. For instance, in the synthesis of N,N-dimethyl-3-nitrobenzamide, temperature control is crucial to prevent oxidative decomposition.

Solvent: The choice of solvent can influence reaction kinetics by affecting the solubility of reactants and stabilizing transition states. Polar aprotic solvents are often used for nucleophilic substitution reactions.

Concentration: The concentration of reactants directly affects the reaction rate, as described by the rate law.

Below is a table summarizing the influence of catalysts and parameters on the synthesis of related benzamides:

| Reaction Type | Catalyst/Reagent | Parameter | Effect on Kinetics/Yield |

| Nucleophilic Acyl Substitution | Excess Amine | Stoichiometry | Acts as a base to neutralize HCl, driving the reaction to completion. pearson.com |

| Oxidative Coupling | Cu2O / 1,10-phenanthroline | Catalyst System | Enables the one-pot synthesis of N,N-dimethyl benzamides. sioc-journal.cn |

| Oxidative Coupling | p-Toluenesulfonic acid (TsOH) | Additive | Can promote the reaction by adjusting the pH of the reaction solution. rsc.org |

| Electrophilic Aromatic Substitution | CF3SO3H | Acid Strength/Concentration | High concentration is necessary for good product yield in the amidation of arenes with cyanoguanidine. nih.gov |

| General | Temperature | Thermal Energy | Increasing temperature generally increases reaction rate, but can lead to side reactions if not optimized. |

Hydrolytic Stability and Mechanism of this compound and Related Amides

The hydrolysis of amides, while thermodynamically favorable, is a kinetically slow process that typically requires harsh conditions such as strong acids or bases and elevated temperatures. The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond. In the case of this compound, the presence of bulky substituents on both the nitrogen and the aromatic ring introduces significant steric hindrance, which is expected to influence its hydrolytic stability and the precise mechanisms of its cleavage.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of amides generally proceeds through a mechanism initiated by the protonation of the carbonyl oxygen. sciforum.netresearchgate.net This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. For this compound, the proposed mechanism under acidic conditions is as follows:

Protonation of the Carbonyl Oxygen: The reaction commences with the reversible protonation of the amide's carbonyl oxygen by a hydronium ion (H₃O⁺). This step is favored over the protonation of the nitrogen atom due to the delocalization of the nitrogen's lone pair into the carbonyl system. researchgate.net

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to the nitrogen atom of the amino group, a step that may be facilitated by other water molecules acting as proton shuttles. This converts the amino group into a better leaving group (an amine).

Elimination of the Amine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the departure of the neutral N-benzyl-2-methylaniline molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or the liberated amine to yield 2-methylbenzoic acid and the corresponding ammonium (B1175870) ion. This final deprotonation step is essentially irreversible and drives the reaction to completion. researchgate.net

In strongly acidic media, an alternative mechanism may become significant for some benzamides. Studies on N,N-dimethylbenzamide have suggested that at high acid concentrations, a second, rate-determining proton transfer to the O-protonated amide can occur, leading to the formation of an acylium ion, which then rapidly reacts with water. researchgate.net Given the steric hindrance around the carbonyl group in this compound, this A-1 type mechanism might be less favored compared to the bimolecular A-2 pathway.

The kinetics of acid-catalyzed hydrolysis of N,N-disubstituted benzamides are sensitive to the steric bulk of the substituents. Research on the hydrolysis of a series of N-alkyl-4-chlorobenzamides has demonstrated the influence of the alkyl group size on the reaction rate. It is generally observed that increasing steric hindrance around the amide functionality can decrease the rate of hydrolysis by impeding the approach of the nucleophile. Therefore, the bulky benzyl and 2-methylphenyl groups in this compound are expected to confer significant hydrolytic stability under acidic conditions compared to less substituted amides like N,N-dimethylbenzamide.

Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Key Intermediates |

| 1 | Reversible protonation of the carbonyl oxygen. | O-protonated amide |

| 2 | Nucleophilic attack by water on the carbonyl carbon. | Tetrahedral intermediate |

| 3 | Proton transfer to the nitrogen atom. | N-protonated tetrahedral intermediate |

| 4 | Elimination of N-benzyl-2-methylaniline. | 2-methylbenzoic acid (protonated) and N-benzyl-2-methylaniline |

| 5 | Deprotonation to form the final products. | 2-methylbenzoic acid and N-benzyl-2-methylanilinium ion |

Base-Catalyzed Hydrolysis Mechanisms (e.g., Alkaline Hydrolysis)

Under basic conditions, the hydrolysis of amides is promoted by the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation and the hydroxide ion is a weaker nucleophile than water in acidic solution. For this compound, the base-catalyzed hydrolysis mechanism is anticipated to proceed via the following steps:

Nucleophilic Addition of Hydroxide: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Amide Ion: The tetrahedral intermediate then collapses. In a highly unfavorable step, the amide ion (in this case, the N-benzyl-2-methylbenzamide anion) is expelled as the leaving group. This step is the rate-determining step and is generally very slow due to the poor leaving group ability of the strongly basic amide ion.

Protonation (upon workup): To obtain the final carboxylic acid, a separate acidification step is required during the reaction workup.

The rate of alkaline hydrolysis is also highly dependent on the steric environment of the amide. The bulky substituents on this compound are expected to significantly hinder the approach of the hydroxide ion to the carbonyl carbon, making the compound very resistant to basic hydrolysis. Studies on the alkaline hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide have shown that N,N-dimethylbenzamide is considerably less reactive than the primary and secondary amides, a testament to the impact of steric hindrance. acs.orgosti.gov

Table 2: Postulated Steps in Base-Catalyzed Hydrolysis of this compound

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack of hydroxide on the carbonyl carbon. | Tetrahedral alkoxide intermediate |

| 2 | Elimination of the N-benzyl-2-methylbenzamide anion (rate-determining). | 2-methylbenzoic acid and N-benzyl-2-methylbenzamide anion |

| 3 | Irreversible acid-base reaction. | 2-methylbenzoate and N-benzyl-2-methylaniline |

| 4 | Protonation during workup. | 2-methylbenzoic acid |

Regioselectivity and Stereoselectivity in this compound Derivatives

The presence of various functionalizable positions in this compound derivatives opens up possibilities for regioselective and stereoselective transformations. The outcomes of such reactions are governed by the electronic properties and steric demands of the substituents.

Regioselectivity in the functionalization of the aromatic rings of this compound derivatives would be dictated by the directing effects of the substituents present. The N,N-disubstituted amide group is a meta-director in electrophilic aromatic substitution reactions on the benzoyl ring due to its electron-withdrawing nature. Conversely, the 2-methyl group is an ortho, para-director. The interplay of these directing effects would influence the position of substitution. In reactions involving the benzyl group, functionalization would likely occur at the ortho and para positions of the phenyl ring, activated by the methylene (B1212753) bridge.

Furthermore, the amide functionality itself can act as a directing group in certain transition metal-catalyzed C-H activation reactions. For instance, the ortho-C-H bonds of the benzoyl ring can be selectively functionalized through chelation assistance from the carbonyl oxygen. researchgate.net The steric hindrance imposed by the 2-methyl group and the N-benzyl group would play a critical role in determining which ortho-C-H bond is more accessible for such transformations.

Stereoselectivity becomes a key consideration when chiral centers are present or introduced into derivatives of this compound. For example, if a chiral center exists on the benzyl group or if the nitrogen atom becomes a stereocenter due to restricted rotation (atropisomerism), which can be induced by bulky ortho substituents, subsequent reactions could proceed with a degree of stereocontrol. The development of enantioselective reactions for the synthesis of chiral isoindolinones from benzamide precursors highlights the potential for achieving high stereoselectivity in reactions of related systems. sciforum.net The use of chiral catalysts can effectively control the formation of new stereocenters.

In reactions involving the introduction of new stereocenters, for example, through the addition of a nucleophile to the carbonyl group or a reaction at a prochiral center on a substituent, the existing chirality in the molecule can direct the approach of the incoming reagent, leading to a diastereoselective outcome. The bulky nature of the substituents in this compound derivatives would likely amplify such diastereoselective effects by creating a more defined and sterically biased environment around the reacting center.

Table 3: Factors Influencing Regio- and Stereoselectivity in Reactions of this compound Derivatives

| Selectivity | Influencing Factors | Potential Outcomes |

| Regioselectivity | Electronic directing effects of substituents (amide, methyl, etc.). Steric hindrance affecting accessibility of reaction sites. Chelation-assisted C-H activation directed by the amide group. | Preferential substitution at specific positions on the aromatic rings. Selective functionalization of the least sterically hindered ortho-C-H bond. |

| Stereoselectivity | Presence of existing chiral centers or atropisomerism. Use of chiral catalysts or reagents. Steric bias created by bulky substituents influencing the approach of reactants. | Diastereoselective or enantioselective formation of products. Control over the configuration of new stereocenters. |

Structure Activity Relationship Sar Studies of N Benzyl N,2 Dimethylbenzamide Analogues

Systematic Modification of Benzamide (B126) Core and N-Substituents

The development of N-benzyl-N,2-dimethylbenzamide analogues has been largely propelled by systematic chemical synthesis, allowing for a thorough exploration of the chemical space around this core structure. Synthetic strategies often involve the coupling of a substituted benzoic acid with a corresponding benzylamine (B48309). mdpi.com

One common approach is the conversion of a substituted benzoic acid into a more reactive acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the desired amine. researchgate.netfrontiersin.org Another prevalent method involves the use of peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to facilitate the amide bond formation. mdpi.comresearchgate.net These methods provide a versatile platform for introducing a wide array of substituents onto both the benzamide and the N-benzyl portions of the molecule.

Impact of Steric and Electronic Effects on Reactivity and Biological Interactions

The steric and electronic properties of substituents on the this compound scaffold play a pivotal role in determining the molecule's reactivity and how it interacts with biological targets.

Steric effects refer to the influence of the size and shape of substituents on the molecule's ability to adopt a specific conformation and fit into a biological target's binding site. For example, the introduction of bulky groups can create steric hindrance, which may either prevent binding or, in some cases, enhance selectivity for a particular target. In the context of N-aryl-2,6-dimethylbenzamides, which are analogues of tocainide, the substitution pattern on the N-phenyl moiety significantly influences their biological activity as blockers of skeletal muscle voltage-gated sodium channels. ebi.ac.uk The presence of a methyl group at the 2-position of the benzamide ring, as in this compound, introduces a steric constraint that can influence the orientation of the N-benzyl group.

Electronic effects arise from the electron-donating or electron-withdrawing nature of the substituents, which can alter the electron distribution within the molecule. This, in turn, can affect the strength of interactions with the biological target, such as hydrogen bonding or pi-stacking. For instance, studies on N-benzylphenethylamines have shown that nonpolar substituents like halogens and alkyl groups on the phenethylamine (B48288) ring tend to increase affinity, whereas hydrogen bond donors like -OH and -NH2 decrease it. tandfonline.com Similarly, the presence of electron-withdrawing or -donating groups on either the benzamide or the N-benzyl ring of this compound analogues can modulate their binding affinity and efficacy for specific targets. Large electronic effects have been observed in the cross-electrophile coupling of benzotriazinones with benzyl (B1604629) chlorides to form N-alkyl-2-benzylbenzamides, where electron-withdrawing substituents can significantly retard the reaction. researchgate.net

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound analogues, pharmacophore models can be developed based on the structures of active compounds to guide the design of new, more potent, and selective molecules. researchgate.net

A typical pharmacophore model for a benzamide-based ligand might include features such as:

Aromatic rings: The benzamide and N-benzyl rings often participate in hydrophobic and pi-stacking interactions with the target protein.

Hydrogen bond acceptors/donors: The carbonyl oxygen of the amide is a key hydrogen bond acceptor, while the N-H group (in secondary amides) can act as a hydrogen bond donor.

Hydrophobic groups: Alkyl substituents, like the 2-methyl group on the benzamide ring, contribute to hydrophobic interactions.

These models are often generated by aligning a set of active molecules and identifying common chemical features. Structure-based pharmacophore models can also be developed using the crystal structure of a ligand bound to its target protein, which provides a more accurate representation of the key interactions. tandfonline.com The principles derived from these models guide the rational design of new ligands with improved properties. For example, in the development of inhibitors for the second bromodomain of the BET family of proteins, the N-benzyl group was identified as a key "shelf" group that interacts with a hydrophobic region of the protein. nih.gov

SAR in the Context of Specific Biological Interactions

The structure-activity relationships of this compound analogues have been investigated for various biological targets, leading to the identification of key structural features for specific activities.

Tyrosinase Inhibition Activity SAR

N-benzylbenzamide derivatives have been identified as a potent class of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for the development of skin-whitening agents.

SAR studies on N-benzylbenzamide analogues have revealed that the presence and position of hydroxyl groups on the N-benzyl ring are critical for inhibitory activity. For example, a series of hydroxylated N-benzylbenzamide derivatives were synthesized and tested for their ability to inhibit mushroom tyrosinase.

| Compound Feature | Observation | Implication |

| Hydroxyl groups on N-benzyl ring | Presence is crucial for activity. | The hydroxyl groups likely interact with the copper ions in the active site of tyrosinase. |

| Position of hydroxyl groups | The specific placement of hydroxyl groups significantly impacts potency. | The geometry of the binding pocket dictates the optimal positioning for interaction. |

Further research into benzoic acid derivatives has also highlighted the importance of the amide linkage for tyrosinase inhibition, with some amide derivatives showing high potency. researchgate.net

Butyrylcholinesterase Inhibition Activity SAR

N-benzyl benzamide derivatives have emerged as a novel scaffold for selective butyrylcholinesterase (BChE) inhibitors, which are of interest for the treatment of advanced Alzheimer's disease. acs.org BChE is an enzyme that hydrolyzes acetylcholine, and its levels are known to increase in the brains of Alzheimer's patients.

A study on a series of N-benzyl benzamide compounds demonstrated potent and selective inhibition of BChE, with some compounds exhibiting IC50 values in the picomolar to nanomolar range. acs.org The SAR for this activity is summarized below:

| Modification Area | Substituent | Effect on BChE Inhibition |

| N-Benzyl Ring | 2-Fluoro | Increased potency |

| 3-Fluoro | Moderate potency | |

| 4-Fluoro | Decreased potency | |

| Benzamide Ring | 2-Methyl | Generally well-tolerated |

| Halogenation | Can modulate activity depending on position |

The selectivity for BChE over acetylcholinesterase (AChE) is a key feature of these compounds. Molecular docking studies have suggested that the N-benzyl group fits into the acyl-binding pocket of BChE, a region that is larger than the corresponding pocket in AChE, thus contributing to the observed selectivity.

Autophagy Modulation Activity SAR

While direct studies on the autophagy modulation activity of this compound are limited, research on other benzamide derivatives has shown that this class of compounds can influence the process of autophagy. Autophagy is a cellular degradation and recycling process that plays a complex role in diseases such as cancer.

SAR studies on benzamide analogues as autophagy modulators have provided some initial insights. For instance, in a series of compounds designed to inhibit the Atg5-Atg16 interaction, a key step in autophagy, the nature of the substitution on the benzamide ring was found to be critical.

| Compound Modification | Observation | Implication for Autophagy Inhibition |

| Unsubstituted Benzamide | Active | The core benzamide scaffold is a viable starting point. |

| Single Bromine Substitution | Inconsistent effects | The position of the halogen is critical and does not uniformly enhance activity. |

| Di-substitution on Benzamide Ring | Not well-tolerated | May introduce steric clashes or unfavorable electronic properties. |

These findings suggest that the benzamide scaffold can serve as a template for the development of autophagy modulators, but careful optimization of the substitution pattern is required to achieve potent and selective activity.

Translocator Protein (TSPO) Ligand SAR

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a significant target for therapeutic and imaging agents, particularly in the context of neuroinflammation and cancer. nih.gov The affinity of ligands for TSPO is highly dependent on their chemical structure, and SAR studies of various chemical classes, including acetamide (B32628) and carboxamide derivatives, provide insight into the features governing this interaction.

Research into N,N-disubstituted acetamide analogues based on different core scaffolds reveals critical insights into the role of the amide substituents. A study on a series of novel N,N-disubstituted pyrazolopyrimidine acetamides demonstrated that the nature of the groups attached to the acetamide nitrogen is a key determinant of binding affinity for TSPO. nih.gov Modifications to these substituents resulted in a wide range of affinities, from picomolar to nanomolar. nih.gov

For instance, within one series, shortening the N,N-dialkyl substituents was found to be detrimental to TSPO binding. nih.gov Conversely, the introduction of specific alkyl, aryl, or combination groups led to high-affinity ligands. The compound GMA 15, an N-ethyl-N-phenylacetamide derivative, was identified as a particularly high-affinity ligand with a Ki value of 60 pM. nih.gov This highlights the favorable contribution of an N-aryl group, such as the benzyl group in this compound, combined with a small alkyl group like methyl. Other derivatives, such as N,N-dipropyl acetamide (GMA 10) and N,N-dipropargyl acetamide (GMA 13), also displayed potent binding affinities of 0.18 nM and 0.90 nM, respectively. nih.gov

Similarly, studies on 4-phenylquinazoline-2-carboxamides have shown that the substituents on the amide nitrogen influence binding. While N-benzyl-N-ethyl/methyl derivatives were generally found to have high affinity, the introduction of two bulky substituents on the amide nitrogen was detrimental, suggesting steric limitations within the TSPO binding site. unipi.it This further supports the concept that a balanced substitution pattern on the amide nitrogen, such as a benzyl group paired with a smaller methyl group, is favorable for high-affinity binding to TSPO.

Table 1: In Vitro TSPO Binding Affinities of Analogue N,N-Disubstituted Pyrazolopyrimidine Acetamides Data sourced from a study on pyrazolopyrimidine acetamide derivatives, which provides insight into the effects of N-substitutions. nih.gov

| Compound | N-Substituents | TSPO Binding Affinity (Ki, nM) |

| GMA 7 | N-Methyl, N-Ethyl | 17.10 |

| GMA 9 | N-Ethyl, N-Isopropyl | 13.27 |

| GMA 10 | N,N-Dipropyl | 0.18 |

| GMA 11 | N-Ethyl, N-Methoxyethyl | 0.19 |

| GMA 12 | N,N-Di(2-methoxyethyl) | 25.37 |

| GMA 13 | N,N-Dipropargyl | 0.90 |

| GMA 15 | N-Ethyl, N-Phenyl | 0.06 |

| DPA-714 (Reference) | N,N-Diethyl | 3.66 |

| PK11195 (Reference) | N-Methyl, N-(1-methylpropyl) | 1.34 |

Serotonin (B10506) Receptor Agonist SAR

Serotonin (5-HT) receptors are a major family of drug targets involved in a vast array of physiological and pathological processes. nih.gov The SAR of N-benzyl substituted compounds has been explored in several chemical series, providing a strong basis for understanding the potential activity of this compound at these receptors.

Pioneering research on phenethylamine-type serotonin receptor agonists revealed a significant discovery: while simple N-alkylation (with methyl, ethyl, or propyl groups) typically reduces activity, the introduction of an N-benzyl group can dramatically enhance both binding affinity and functional potency at 5-HT2A and 5-HT2C receptors. nih.gov This finding transformed the understanding of SAR for this class of compounds.

A comprehensive study involving 48 N-benzyl phenethylamine analogues demonstrated that structural variations on both the phenethylamine core and the N-benzyl moiety have profound effects on receptor interaction. nih.gov Many of these compounds exhibited high affinity for the 5-HT2A receptor, with several showing subnanomolar binding. nih.gov The functional activity was also potent, with one N-(2-hydroxybenzyl) substituted compound emerging as the most potent ligand tested, having an EC50 of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor in a functional assay. nih.gov In contrast, N-(2-methoxybenzyl) analogues were generally less active and selective. nih.gov This indicates that substitutions on the benzyl ring are a key area for modulating potency and selectivity.

Further studies on N-benzyltryptamines corroborated these findings, showing that substituents on the N-benzyl group modulate affinity for the 5-HT2 receptor family. nih.gov Generally, substitution at the ortho or meta positions of the benzyl ring tended to enhance affinity, while para-substitution led to a decrease. nih.gov The introduction of larger, lipophilic groups often improved binding affinity. nih.gov

These consistent findings across different scaffolds (phenethylamines and tryptamines) strongly suggest that the N-benzyl group in this compound is a critical pharmacophoric element for interaction with serotonin receptors, particularly the 5-HT2 subtype. The 2-methyl substitution on the benzamide ring would further influence the compound's conformational properties and interaction with the receptor binding pocket.

Table 2: In Vitro 5-HT2A Receptor Affinity and Functional Activity of Analogue N-Benzyl Phenethylamines Data sourced from a study on N-benzyl phenethylamine derivatives, illustrating the impact of N-benzyl substitution on serotonin receptor interaction. nih.gov

| Compound | N-Benzyl Substituent | 5-HT2A Binding Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) |

| 1a | 2-Methoxybenzyl | 0.91 | 1.3 |

| 1b | 2-Hydroxybenzyl | 0.81 | 0.074 |

| 2a | 3-Methoxybenzyl | 0.44 | 0.50 |

| 2b | 3-Hydroxybenzyl | 0.65 | 0.35 |

| 3a | 4-Methoxybenzyl | 1.8 | 3.3 |

| 3b | 4-Hydroxybenzyl | 12 | 16 |

| 8b | 2-Hydroxy-5-bromobenzyl | 0.29 | 0.17 |

| 5-HT (Reference) | N/A | 13 | 4.5 |

Computational and Theoretical Investigations of N Benzyl N,2 Dimethylbenzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of N-benzyl-N,2-dimethylbenzamide. DFT methods are used to solve the Schrödinger equation for a molecule, providing insights into its electron distribution and energy levels, which in turn dictate its structure and reactivity. scribd.com

Electronic Structure and Frontier Molecular Orbitals: The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov DFT calculations can precisely determine these orbital energies. For related amide compounds, a narrow frontier orbital gap has been shown to indicate that charge transfer interactions can occur within the molecule, signifying high chemical reactivity. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can be calculated. These values help predict the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It identifies regions that are electron-rich (negative potential, typically around electronegative atoms like oxygen and nitrogen) and electron-poor (positive potential, often near hydrogen atoms). nih.gov For this compound, the MEP would highlight the carbonyl oxygen as a site for electrophilic attack and potential hydrogen bond acceptance.

Probing Structural Changes: DFT calculations can also be used to understand how the electronic structure changes upon reaction, for example, by comparing the bond lengths of a neutral molecule with its radical anion. In studies of the related N,N-dimethylbenzamide, DFT calculations were performed on both the neutral ligand and its one-electron reduced radical anion form. osti.gov While crystallographic data was inconclusive, computational models showed distinct differences in key bond lengths between the two electronic states, providing insight into the effects of reduction. osti.gov

Table 1: Example of DFT-Calculated Properties for an Amide Structure This table illustrates typical data obtained from DFT calculations on a related benzamide (B126) compound, showing how bond lengths can be analyzed to understand electronic structure.

| Parameter | Neutral N,N-dimethylbenzamide (Computed) | N,N-dimethylbenzamide Radical Anion (Computed) |

| C(aryl)-C(carbonyl) Bond Length | 1.513 Å | 1.458 Å |

| C=O Bond Length | 1.240 Å | 1.298 Å |

| C(carbonyl)-N Bond Length | 1.393 Å | 1.349 Å |

| Data conceptualized from DFT studies on related benzamides. osti.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. This is crucial for understanding its conformational flexibility and how it interacts with larger systems like biological macromolecules.

Ligand-Target Interactions: MD simulations are a cornerstone of modern drug discovery for predicting how a ligand like this compound might bind to a protein target. The process typically begins with molecular docking to predict an initial binding pose. This docked complex is then subjected to an MD simulation, usually lasting hundreds of nanoseconds, in a simulated physiological environment (water, ions). nih.govppm.edu.pl

The stability of the predicted binding pose is a key output. A stable interaction is often characterized by a low Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its starting position, typically remaining below a 2.5 Å threshold for the majority of the simulation. semanticscholar.org Analysis of the simulation trajectory can reveal:

Persistent Interactions: Identifying key hydrogen bonds or hydrophobic contacts that are maintained throughout the simulation. nih.gov

Binding Site Water Molecules: Observing the role of water molecules in mediating ligand-protein interactions.

Conformational Changes: Showing how the protein or ligand might adjust its conformation to achieve an optimal fit.

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation for Ligand-Target Analysis

| Parameter | Description | Common Value/Metric | Source Concept |

| Simulation Time | The duration of the simulation. Longer times provide more robust sampling of molecular motions. | 100 - 500 ns | nih.gov |

| System Setup | The ligand-protein complex is solvated in a water box with counter-ions to neutralize the system. | TIP3P water model, 0.15 M NaCl | ppm.edu.pl |

| Stability Metric | Root Mean Square Deviation (RMSD) of protein backbone and ligand heavy atoms. | Stable if RMSD < 2.5 Å | semanticscholar.org |

| Interaction Analysis | Monitoring distances between ligand atoms and specific amino acid residues in the binding site. | Hydrogen bonds, π-π stacking, hydrophobic contacts | nih.govresearchgate.net |

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential chemical transformations of this compound without the need for physical experimentation. By mapping the potential energy surface of a reaction, researchers can predict the most likely pathways, identify transient intermediates, and calculate the energy of transition states.

Mechanism Elucidation: For many N-benzyl amides, a common metabolic reaction is N-dealkylation, often catalyzed by enzymes like Cytochrome P450. open.ac.uk Theoretical studies can model this process. A widely accepted mechanism involves an initial hydrogen atom abstraction from the benzylic carbon, creating a carbon-centered radical intermediate. open.ac.uk This is followed by a "rebound" step where a hydroxyl group is transferred from the enzyme to the radical, forming an unstable hemiaminal that then decomposes to yield the dealkylated amide and benzaldehyde (B42025). open.ac.uk

Transition State Theory: Using DFT, the geometry and energy of the transition state for each step can be calculated. frontiersin.org The energy difference between the reactants and the transition state—the activation energy or energy barrier—determines the rate of the reaction. By comparing the activation energies of competing pathways, a preferred mechanism can be predicted. For example, in studies of related amines, DFT calculations have been used to compute the low energy barriers of rate-limiting steps, confirming the viability of a proposed pathway. frontiersin.orgfrontiersin.org Computational models can also identify key intermediates, such as Meisenheimer complexes, that may influence the reaction mechanism. researchgate.net

In Silico Screening and Virtual Ligand Design

The structural core of this compound can serve as a scaffold for the design of new molecules with specific biological activities. Computational techniques are invaluable in this process.

In Silico Screening: Structure-based virtual screening (SBVS) uses computational docking to test thousands or millions of compounds from digital libraries against the three-dimensional structure of a protein target. mdpi.com The goal is to identify "hits" that are predicted to bind favorably. A typical workflow involves a multi-tiered docking protocol with increasing levels of precision (e.g., High-Throughput Virtual Screening followed by Standard and Extra Precision modes) to filter down the library to a manageable number of promising candidates for experimental testing. researchgate.net The benzamide moiety is a common feature in many known bioactive molecules, making it a valuable search query in such screening campaigns. rsc.org

Virtual Ligand Design: Virtual design involves the rational, computer-aided modification of a known molecule to improve its properties. Starting with the this compound scaffold, chemists can computationally explore variations to enhance potency, selectivity, or pharmacokinetic properties. For instance, different substituents could be added to the benzyl (B1604629) or methylphenyl rings to probe for new interactions in a target's binding site. This approach was used in the development of bromodomain inhibitors, where combining an α-methyl benzyl group with specific amide functionalities led to a compound with high potency and over 250-fold selectivity for its target. acs.org This demonstrates how computational modeling can guide the design of highly specific molecules based on a core chemical structure.

Table 3: Example of a Structure-Based Virtual Screening (SBVS) Workflow

| Step | Method | Purpose | Output | Source Concept |

| 1. Library Preparation | Processing of large compound databases (e.g., ZINC, ASINEX). | Generate 3D conformations and assign correct protonation states for each molecule. | >600,000 prepared ligands | mdpi.com |

| 2. Initial Docking | High-Throughput Virtual Screening (HTVS). | Rapidly dock all ligands into the target protein's active site and rank by score. | ~30,000 hits passing initial score cutoff | researchgate.net |

| 3. Refined Docking | Standard Precision (SP) and Extra Precision (XP) Glide Docking. | Re-dock the top hits with more rigorous scoring functions to improve accuracy. | ~100-500 high-quality candidates | researchgate.net |

| 4. Visual Inspection & Selection | Manual analysis of the top-scoring poses. | Ensure key binding interactions (e.g., hydrogen bonds to hinge region) are present. | 15 compounds selected for in vitro assay | mdpi.com |

Advanced Analytical and Spectroscopic Characterization of N Benzyl N,2 Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. While specific experimental spectra for N-benzyl-N,2-dimethylbenzamide are not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure and data from analogous compounds like N,2-dimethylbenzamide and 2-benzyl-N-methylbenzamide. mdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic region (typically δ 7.0-7.5 ppm) would display complex multiplets for the nine protons of the two benzene (B151609) rings. The benzylic protons (-CH₂-) would likely appear as a singlet around δ 4.6 ppm. chemicalbook.com The two methyl groups, being in different chemical environments (one on the nitrogen, one on the aromatic ring), would present as two separate singlets. The N-methyl signal is anticipated around δ 2.9 ppm, and the aryl-methyl signal around δ 2.4 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The most downfield signal would be the carbonyl carbon (C=O) of the amide, expected in the range of δ 170-174 ppm. mdpi.com The aromatic carbons would generate a series of signals between δ 125-143 ppm. The benzylic carbon and the two methyl carbons would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Amide C=O | - | ~171.0 |

| Aromatic C-H & C-q | ~7.1-7.4 | ~125-141 |

| Benzyl (B1604629) -CH₂- | ~4.6 (s) | ~50 |

| N-CH₃ | ~2.9 (s) | ~35 |

| Aryl-CH₃ | ~2.4 (s) | ~19 |

Mass Spectrometry (MS) Techniques (e.g., GC/MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

GC/MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. rsc.org In a typical GC-MS analysis of this compound, the molecule would first be separated from any impurities on a capillary column before entering the mass spectrometer. researchgate.netnih.gov The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the amide bond. Predicted major fragments include the benzoyl cation (m/z 105) and a fragment corresponding to the benzyl group (m/z 91, often rearranging to the stable tropylium (B1234903) ion).

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. uva.nl This technique is crucial for unambiguously confirming the chemical formula of this compound as C₁₆H₁₇NO.

Chromatographic Separations (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound.

Column Chromatography: This is a standard method for purifying the compound after its synthesis. rsc.org Typically, silica (B1680970) gel is used as the stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in n-heptane or dichloromethane (B109758) in pentane, would be employed as the mobile phase to elute the compound from the column, separating it from starting materials and byproducts. rsc.orguva.nl

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes to assess purity and to isolate the compound. nih.gov A common method would involve reversed-phase HPLC, using a C18 column. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid modifier like formic acid to improve peak shape. acs.org Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected.

Table 2: Typical Chromatographic Methods for Benzamide (B126) Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | n-Heptane / Ethyl Acetate | Purification rsc.org |

| HPLC / UPLC | C18 (Reversed-Phase) | Acetonitrile / Water (+ Formic Acid) | Purity Analysis, Isolation acs.org |

| GC-MS | Rtx-5 amine | Helium (carrier gas) | Separation and Identification researchgate.netnih.gov |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound has not been found, analysis of related structures indicates the type of information that can be obtained. vensel.orguni-goettingen.de

If a suitable single crystal of the compound were grown and analyzed, XRD would provide precise data on:

Bond Lengths and Angles: Confirming the expected covalent bonding framework.

Conformation: Determining the torsion angles, particularly the dihedral angle between the two aromatic rings and the planarity of the amide group.

Crystal Packing: Revealing how molecules are arranged in the unit cell and identifying any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice. vensel.org

This technique is invaluable for understanding the molecule's solid-state conformation, which can influence its physical properties.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley-vch.deedinst.com They are used to identify the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, prominent band between 1630-1680 cm⁻¹ would correspond to the C=O stretching vibration of the tertiary amide group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.com The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The technique is advantageous for samples in aqueous media, as water is a weak Raman scatterer. edinst.com

Table 3: Predicted Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

| C=O Stretch | Amide | 1630 - 1680 | IR (Strong) |

| C-H Stretch (Aromatic) | Benzene Rings | 3000 - 3100 | IR / Raman |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | IR / Raman |

| C-N Stretch | Amide | 1250 - 1350 | IR |

| C=C Stretch (Aromatic) | Benzene Rings | 1450 - 1600 | Raman (Strong) |

Thermal Analysis Techniques (e.g., TGA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. ardena.com

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as it is heated at a controlled rate. tainstruments.com A TGA experiment on this compound would reveal its thermal stability and decomposition profile. The resulting curve would plot percentage weight loss against temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass occurs. researchgate.net This analysis can determine the temperature at which the compound begins to degrade and whether the decomposition occurs in single or multiple steps. The absence of mass loss at lower temperatures (e.g., below 100°C) would indicate that the sample is anhydrous and free of volatile solvents. ardena.com

Research on Biological Target Interactions and Modulation by N Benzyl N,2 Dimethylbenzamide

In Vitro Binding Affinity Assays

In vitro binding assays are fundamental in determining the affinity and specificity of a compound for its biological target. For N-benzyl benzamide (B126) derivatives, these assays have been crucial in identifying and characterizing their interaction with specific proteins. Techniques such as surface plasmon resonance (SPR) and radioligand binding assays are commonly employed to quantify binding affinity, often expressed as the dissociation constant (K D ) or inhibition constant (K i ).

A study on N-benzyl benzamide derivatives demonstrated their direct binding to butyrylcholinesterase (BChE). nih.gov The inhibitory activity was confirmed using SPR, which revealed a sub-nanomolar K D value, indicating a very high binding affinity. nih.gov Similarly, other benzamide compounds have been evaluated for their binding to different receptors. For instance, a novel benzamide derivative showed a high binding affinity for the metabotropic glutamate (B1630785) 1 (mGlu1) receptor with a K i value of 13.6 nM. acs.org The selectivity of a compound is also a critical parameter assessed in these assays. For example, the binding affinity of a test compound for its intended target is compared to its affinity for other related targets, such as different transporter proteins or receptor subtypes. snmjournals.org

Table 1: Example of In Vitro Binding Affinity Data for Benzamide Derivatives

| Compound Class | Target | Assay Type | Affinity Value | Reference |

|---|---|---|---|---|

| N-benzyl benzamide derivative | Butyrylcholinesterase (BChE) | Surface Plasmon Resonance (SPR) | Sub-nanomolar KD | nih.gov |

| 4-substituted benzamide | Metabotropic Glutamate 1 (mGlu1) Receptor | Radioligand Binding Assay | Ki = 13.6 nM | acs.org |

| Fluorinated benzylamine (B48309) | Serotonin (B10506) Transporter (SERT) | Radioligand Binding Assay | Ki = 0.081 nM | snmjournals.org |

Enzyme Inhibition and Activation Studies

Following the confirmation of binding, studies are conducted to determine the functional consequence of this interaction, i.e., whether the compound inhibits or activates the target enzyme. For N-benzyl-N,2-dimethylbenzamide and its analogs, research has primarily focused on enzyme inhibition. The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC 50 ), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A series of N-benzyl benzamide derivatives were identified as highly potent and selective inhibitors of butyrylcholinesterase (BChE), with IC 50 values ranging from the picomolar to the nanomolar scale. nih.gov The benzamide class of compounds has been investigated for the inhibition of various other enzymes. For example, certain benzamide derivatives have been shown to inhibit lysine (B10760008) acetyltransferase 8 (KAT8), a key enzyme in histone acetylation, with IC 50 values in the low micromolar range. nih.govacs.org The mechanism of inhibition can vary; for instance, some compounds act as reversible inhibitors, while others, like certain cyclopropylamines, can act as suicide inhibitors of enzymes like cytochrome P450 by forming a covalent bond after enzymatic activation. chemrxiv.orgnih.gov

Table 2: Enzyme Inhibitory Potency (IC 50 ) for Select Benzamide Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | Picomolar to Nanomolar range | nih.gov |

| N-phenyl-5-pyrazolone derivative (benzamide related) | Lysine Acetyltransferase 8 (KAT8) | 8.2 µM | nih.govacs.org |

| Heterodimeric benzylamine derivative | Acetylcholinesterase (AChE) | 87 nM | mdpi.com |

Cell-Based Functional Assays

Cell-based assays are essential for understanding how a compound's molecular interactions translate into a cellular response. These assays are conducted in living cells and provide insights into the compound's effects on complex biological pathways.

The benzamide scaffold is present in many compounds investigated for their anticancer properties. ontosight.ai Studies have evaluated the cytotoxic and antiproliferative effects of benzamide derivatives on various cancer cell lines. researchgate.net Research on N-substituted benzamides shows they can induce apoptosis (programmed cell death) and inhibit cell proliferation. nih.gov

The mechanism often involves the intrinsic mitochondrial pathway of apoptosis, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov This process can be inhibited by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some N-substituted benzamides have been shown to cause a cell cycle block at the G2/M phase, which precedes the onset of apoptosis. nih.gov Interestingly, these effects, including cell cycle arrest and apoptosis induction, can occur independently of the p53 tumor suppressor protein, as demonstrated in p53-deficient cell lines. nih.gov

Autophagy is a cellular degradation and recycling process that plays a critical role in cellular homeostasis and response to stress. epo.org Dysregulation of autophagy is implicated in various diseases, including cancer. nih.gov The ability of compounds to modulate this pathway is an area of active investigation.

Studies on autophagy modulation often use specialized cell lines, such as those stably expressing a fluorescently-tagged LC3 protein (EGFP-LC3). nih.govacs.org LC3 is a key protein in autophagosome formation, and its redistribution from a diffuse cytosolic pattern to distinct puncta (dots) indicates autophagy induction. Research on compounds structurally related to benzamides has shown a dose-dependent increase in EGFP-LC3 puncta, signifying an induction of the autophagic flux. nih.govacs.org Other methods, like the CYTO-ID assay, which uses a fluorescent dye that specifically labels autophagic vacuoles, are also employed to quantify changes in autophagy. epo.org

Studies on Cell Proliferation and Apoptosis Pathways

Identification of Molecular Targets and Pathways

The diverse biological effects of benzamides are a result of their ability to interact with a multitude of molecular targets and signaling pathways. ontosight.ainih.gov The specific this compound structure, along with related analogs, has been linked to several key targets.

Key molecular targets identified for the broader benzamide class include:

Enzymes : Such as cholinesterases (AChE and BChE) nih.govmdpi.com, protein kinases (e.g., PI3K, mTOR) cymitquimica.comgoogle.com, and DNA topoisomerase II. researchgate.net

Receptors : Including dopamine (B1211576), serotonin, and cannabinoid receptors. nih.govgoogle.com

These interactions can modulate critical cellular signaling pathways. For example, inhibition of kinases like PI3K and mTOR can disrupt signals that control cell growth, proliferation, and autophagy. google.com The induction of apoptosis by some benzamides has been linked to the mitochondrial pathway, involving Bcl-2 family proteins and caspases. nih.gov

A significant finding is the identification of the N-benzyl benzamide scaffold as the basis for potent and highly selective inhibitors of butyrylcholinesterase (BChE). nih.gov BChE is an enzyme that, like acetylcholinesterase (AChE), hydrolyzes acetylcholine, but its levels are known to increase in the brains of patients with advanced Alzheimer's disease. nih.govmdpi.com

Compounds based on this scaffold have demonstrated sub-nanomolar inhibitory constants (IC 50 ) against BChE. nih.gov The mechanism of action involves direct binding to the enzyme, as confirmed by surface plasmon resonance assays. nih.gov Structural and modeling studies of how inhibitors bind to cholinesterases suggest that interactions occur at both the catalytic active site (CAS) and the peripheral anionic site (PAS) within the enzyme's gorge. mdpi.comatauni.edu.tr The selectivity for BChE over AChE is often attributed to differences in the amino acid composition of their active sites; the BChE active site is larger and can accommodate bulkier ligands compared to AChE. monash.edu This selective inhibition of BChE by N-benzyl benzamide derivatives presents a potential strategy for therapeutic intervention in neurodegenerative diseases. nih.gov

Tyrosinase Inhibition Mechanisms

Although specific kinetic studies on this compound are not available, the broader class of N-benzylbenzamide derivatives has been identified as a source of potent tyrosinase inhibitors. nih.govresearchgate.net Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. mdpi.com The inhibition of this enzyme is a primary strategy for developing agents to treat hyperpigmentation disorders and for use in cosmetics.

Research into N-benzylbenzamide derivatives reveals that their inhibitory activity is highly dependent on their substitution patterns, particularly the presence and position of hydroxyl groups on the aromatic rings. mdpi.comresearchgate.net These derivatives often function as potent inhibitors of the oxidation of L-DOPA, a key step in melanogenesis. For instance, a series of hydroxylated N-benzylbenzamide derivatives were synthesized and tested, with one of the most effective compounds exhibiting an IC₅₀ value of 2.2 µM against mushroom tyrosinase. nih.gov

Kinetic studies on related compounds have elucidated several mechanisms of inhibition:

Mixed-Type Inhibition: One study characterized a potent N-benzylbenzamide derivative as a mixed inhibitor. mdpi.com This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its substrate affinity (Km).

Competitive Inhibition: Other related inhibitors, such as certain chalcones and benzoic acid derivatives, have been shown to act as competitive inhibitors. researchgate.netresearchgate.net These molecules typically compete with the natural substrate (like L-tyrosine or L-DOPA) for binding to the active site of the enzyme. researchgate.net The presence of hydroxyl groups that can chelate the copper ions within the enzyme's active site is a critical feature for many competitive tyrosinase inhibitors. mdpi.com

The structure-activity relationship (SAR) for N-benzylbenzamide derivatives indicates that compounds with multiple hydroxyl groups, particularly those resembling the catechol structure, show enhanced inhibitory potential. mdpi.comresearchgate.net Furthermore, other structural modifications, such as the inclusion of an adamantyl moiety, have been explored to create N-benzylbenzamide derivatives with significant tyrosinase inhibitory activity. cbijournal.com

Table 1: Tyrosinase Inhibition by a Representative N-benzylbenzamide Derivative

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 3,5,2',4'-Tetrahydroxy-N-benzylbenzamide | Mushroom Tyrosinase | Mixed | 2.2 | nih.govmdpi.com |

Modulation of Specific Receptors (e.g., Serotonin Transporters, TSPO)

There is no specific data indicating that this compound acts as a modulator of the serotonin transporter (SERT). However, extensive research has been performed on a related class of compounds, N,N-dimethyl-2-(arylthio)benzylamines , which are recognized as potent and highly selective serotonin reuptake inhibitors (SSRIs). snmjournals.orgnih.gov These molecules are structurally distinct from this compound as they are benzylamines (not benzamides) and lack the N-benzyl group.

These benzylamine derivatives have been developed as high-affinity radioligands for imaging SERT in the brain using Positron Emission Tomography (PET). snmjournals.orgsnmjournals.org For example, N,N-dimethyl-2-(2-amino-4-[¹⁸F]fluorophenylthio)benzylamine (4-¹⁸F-ADAM) binds to SERT with very high affinity and selectivity over other monoamine transporters like the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET). snmjournals.org

The synthesis of these SERT imaging agents sometimes involves a benzamide intermediate, such as N,N-dimethyl-2-(2-nitro-4-fluorophenylthio)benzamide, which is subsequently reduced to form the final active benzylamine compound. snmjournals.org The high affinity and selectivity of these N,N-dimethyl-2-(arylthio)benzylamine compounds for SERT highlight their importance in neuroscience research and diagnostics for psychiatric and neurologic disorders. snmjournals.orgnih.gov

Table 2: Binding Affinity of a Representative N,N-dimethyl-2-(arylthio)benzylamine for Monoamine Transporters

| Compound | Target | Ki (nM) | Selectivity (SERT vs. NET) | Selectivity (SERT vs. DAT) | Source |

|---|---|---|---|---|---|

| 4-F-ADAM | SERT | 0.081 | >1,000-fold | >28,000-fold | snmjournals.org |

| NET | 117 | snmjournals.org | |||

| DAT | 2,267 | snmjournals.org |

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is another important drug target, particularly for its role in neuroinflammation and steroidogenesis. researchgate.net While no studies directly link this compound to TSPO, the N-benzyl amide moiety is a recurring structural feature in several classes of potent TSPO ligands. nih.govrsc.org

Research has shown that incorporating N-benzyl groups into various molecular scaffolds can significantly influence binding affinity for TSPO. researchgate.netrsc.org For instance, N-benzyl-N-methyl substituted ligands based on quinoline (B57606) carboxamide and carbazole (B46965) scaffolds have been developed. researchgate.netnih.gov In some cases, replacing smaller alkyl groups with a benzyl (B1604629) group improved binding affinity for a polymorphic variant of TSPO (A147T), thereby reducing binding discrimination between the wild-type and the variant protein. rsc.org

Table 3: Binding Affinity of Representative N-Benzyl Substituted Heterocyclic Amides for TSPO

| Compound | Scaffold | TSPO Affinity (IC₅₀ or Ki) | Source |

|---|---|---|---|

| [¹¹C]VC195 | N-benzyl-N,3-dimethyl-4-phenylquinoline-2-carboxamide | IC₅₀ = 2.1 nM | nih.gov |

| Ligand 1a | N-benzyl-N-methyl-isoquinoline carboxamide | Ki = 11 nM (WT), 4.9 nM (A147T) | rsc.org |

| Ligand 2a | N-benzyl-N-methyl-quinazoline carboxamide | Ki = 8.4 nM (WT), 11 nM (A147T) | rsc.org |

Advanced Research Applications of N Benzyl N,2 Dimethylbenzamide in Chemical Biology and Imaging

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology, designed to interact with specific biological targets like proteins and enzymes to study their function within cellular systems. The benzamide (B126) class of compounds, including N-benzyl-N,2-dimethylbenzamide, has been investigated for various biological activities, which underpins their potential as chemical probes. ontosight.ai These molecules can be engineered to influence cellular pathways, making them valuable for dissecting complex biological processes. ontosight.ai

A significant recent development is the use of an N-benzylbenzamide backbone to create a novel allosteric inhibitor of Aurora kinase A (AurkA). nih.gov AurkA is a crucial protein that regulates cell division and is an attractive target for cancer therapy. nih.gov Researchers developed a compound, designated 6h , based on the N-benzylbenzamide structure. nih.gov This compound was found to be a potent allosteric inhibitor of AurkA, meaning it binds to a site on the enzyme different from the main active site. nih.gov

The key findings regarding this N-benzylbenzamide-based probe include:

Dual Function Inhibition : The probe, compound 6h , successfully suppressed both the catalytic (enzyme activity) and non-catalytic functions of AurkA. nih.gov

Disruption of Protein-Protein Interaction : As an allosteric inhibitor, it works by disrupting the interaction between AurkA and its activator protein, TPX2. nih.gov

Cellular Process Interference : The compound was shown to suppress DNA replication during the G1-S phase of the cell cycle, a characteristic feature of allosteric AurkA inhibition. nih.gov

This research demonstrates how the N-benzylbenzamide scaffold can be modified to produce highly specific chemical probes. Such probes are instrumental in understanding the detailed mechanisms of important cellular regulators like AurkA and provide a foundation for designing new therapeutic strategies. nih.gov

| Feature of N-benzylbenzamide Probe | Research Finding | Biological Target | Reference |

| Mechanism | Allosteric inhibitor; disrupts AurkA-TPX2 interaction. | Aurora kinase A (AurkA) | nih.gov |

| Function | Suppresses both catalytic and non-catalytic functions of AurkA. | Aurora kinase A (AurkA) | nih.gov |

| Cellular Effect | Inhibits DNA replication in the G1-S phase. | Cell Cycle Proteins | nih.gov |

Preclinical Development as Imaging Agents (e.g., PET Imaging)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in living subjects. The development of novel PET radiotracers—biologically active molecules tagged with a positron-emitting radioisotope like fluorine-18—is a major goal in medical research. Derivatives of N,N-dimethylbenzamide have emerged as promising candidates for creating such imaging agents, particularly for the serotonin (B10506) transporter (SERT). cam.ac.uknih.gov

SERT is a protein that plays a critical role in regulating serotonin levels in the brain, and its dysfunction is implicated in depression and other psychiatric disorders. cam.ac.uk Significant research has focused on synthesizing and evaluating benzamide-based molecules as PET tracers for SERT. cam.ac.uksnmjournals.org

One prominent example is N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine (also known as 4-[18F]ADAM), which was developed from a benzamide precursor. nih.govsnmjournals.org The synthesis involves multiple steps, starting with a reaction that includes 2-thio-N,N-dimethylbenzamide . nih.govsnmjournals.org Preclinical studies in animal models have demonstrated the potential of this and related compounds.

Key Preclinical Findings for Benzamide-Based PET Agents:

| Compound | Target | Key Findings in Preclinical Models | Reference |

| 4-[18F]ADAM | Serotonin Transporter (SERT) | High affinity and selectivity for SERT. High initial brain uptake in rats with specific binding peaking at 2 hours. Showed clear localization in SERT-rich areas of the baboon brain. | snmjournals.orgsnmjournals.org |

| [11C]DASB | Serotonin Transporter (SERT) | A widely used SERT radiotracer that shows a direct correlation between its uptake and SERT distribution in human studies. | cam.ac.uk |

| [11C]4 | Metabotropic Glutamate (B1630785) 1 Receptor (mGlu1) | This N,4-dimethylbenzamide derivative showed high binding affinity for mGlu1, with high specific binding in the cerebellum and thalamus of rat and monkey brains. | acs.org |

A preliminary biodistribution study of an early [18F]-labeled benzamide derivative in rats showed high uptake in the brain (approximately 1% of the injected dose per gram). nih.gov Importantly, the ratio of the tracer's concentration in the hypothalamus (a SERT-rich region) to the cerebellum (a region with very few SERT sites) was 6-to-1 at one hour after injection, indicating high specific binding. nih.gov These results strongly suggest that the benzamide scaffold is a valuable platform for developing new PET imaging agents for important neurological targets. nih.gov

Role as Leads in Drug Discovery Programs

A "lead compound" in drug discovery is a chemical starting point that shows promising biological activity and can be chemically modified to create an optimized drug candidate. The N-benzylbenzamide structure has proven to be a fruitful source of lead compounds for therapeutic development, particularly in oncology. nih.govscience.gov

The discovery of the N-benzylbenzamide derivative 6h as an allosteric inhibitor of Aurora kinase A is a prime example of its role as a lead compound. nih.gov With an inhibitory activity (IC₅₀) of 6.50 μM, it is comparable to other potent allosteric AurkA inhibitors. nih.gov This discovery provides a valuable insight and a structural framework for designing even more potent and selective anti-cancer agents that target AurkA. nih.gov

Furthermore, the broader class of benzamides is well-established in drug discovery. They are recognized as important pharmacophores—the essential structural features responsible for a drug's biological activity. For instance, other benzamide derivatives have been developed as inhibitors of BET proteins, which are critical for the transcription of cancer-driving genes like MYC. acs.org Although these pan-BET inhibitors have shown some toxicity in clinical trials, the research highlights the potential of the benzamide core in generating potent biological modulators. acs.org The development of inhibitors that are selective for specific protein domains, such as the second bromodomain (BD2) of BET proteins, demonstrates the ongoing refinement of benzamide-based leads to improve efficacy and safety. acs.org

Applications in Materials Science and Organic Synthesis (e.g., as Intermediates)

Beyond its biological applications, this compound and related structures are valuable in chemistry, serving as intermediates in organic synthesis and having potential applications in materials science. solubilityofthings.com

In organic synthesis , benzamides are crucial building blocks. They are widely used as intermediates in the production of complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.com The amide group is stable but can be transformed into other functional groups when needed. For example, a sequential catalysis method has been developed that uses an N-benzyl-N-methylbenzamide derivative as an intermediate to produce valuable benzylic alcohols, which are themselves important synthetic intermediates. mdpi.com Similarly, N,N-dimethylbenzamide can be used as a starting material in copper-catalyzed one-pot reactions to synthesize other benzamides and benzonitriles. sioc-journal.cn It also serves as a reagent for the deoxygenation of secondary alcohols.

In materials science , the exploration of benzamide derivatives is an emerging area. Compounds like 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide are being studied for their potential use in the synthesis of advanced materials, such as novel polymers and nanomaterials. The rigid, aromatic structure of the benzamide core can impart desirable properties to new materials. While less developed than their role in synthesis, the potential for benzamides to contribute to new functional materials is an active area of research. solubilityofthings.com

Q & A

Basic Questions

Q. What are the established synthetic routes for N-benzyl-N,2-dimethylbenzamide, and what reaction conditions are critical for success?

- Methodology : A common approach involves coupling benzylamine derivatives with substituted benzoyl chlorides. For example, methyl 3-(chlorocarbonyl)propanoate reacts with amines under pyridine catalysis in CH₂Cl₂ at room temperature to form amide bonds . Hydrogenation using Pd/C in MeOH (18 h, rt) is effective for reducing intermediates, while protection/deprotection steps (e.g., TIPSCl with Et₃N/DMF) improve regioselectivity .

- Key Considerations : Solvent polarity, catalyst choice (e.g., Pd/C for hydrogenation), and reaction time significantly impact yield.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify methyl and benzyl group environments. For example, N-methyl protons typically resonate at δ 2.8–3.2 ppm .

- IR : Amide C=O stretches appear near 1650–1680 cm⁻¹, while N-H (if present) absorbs at ~3300 cm⁻¹ .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for related N-benzylbenzamides .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

- First aid: Rinse skin/eyes with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in multi-step protocols?

- Methodology :

- Catalyst Screening : Test alternatives to Pd/C (e.g., Pt/C) for hydrogenation steps to reduce side products .

- Solvent Optimization : Polar aprotic solvents like DMF enhance solubility of intermediates .

- Temperature Control : Lower temperatures (4°C) during acyl chloride additions minimize decomposition .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Approach :

- Theoretical Calculations : Use DFT to model electronic environments and predict chemical shifts .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N,N-dimethylbenzamide derivatives) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :